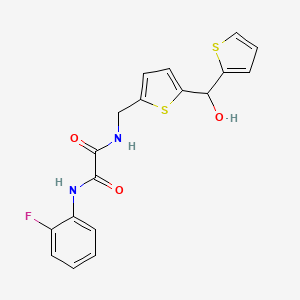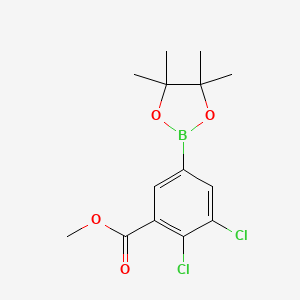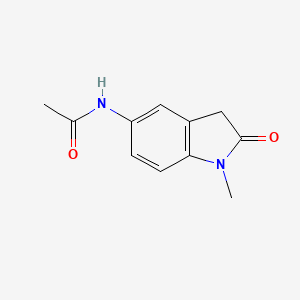![molecular formula C20H22ClN3OS B2591984 N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide CAS No. 497061-03-7](/img/structure/B2591984.png)
N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide” is a chemical compound with the molecular formula C20H22ClN3OS . It is a complex organic molecule that contains several functional groups, including a piperazine ring, a carbothioyl group, and a benzamide group .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide”, has been the subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the aza-Michael addition between a diamine and an in situ generated sulfonium salt .
Molecular Structure Analysis
The molecular structure of “N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide” can be analyzed based on its molecular formula, C20H22ClN3OS . The molecule contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms . Attached to this ring is a carbothioyl group, which consists of a carbonyl group (C=O) and a thiol group (S-H). The molecule also contains a benzamide group, which consists of a benzene ring attached to an amide group (CONH2) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide” can be inferred from its molecular structure . It has a molecular weight of 387.926 Da . The presence of polar functional groups (carbothioyl and benzamide) suggests that it might have some degree of solubility in polar solvents. The presence of a benzene ring suggests that it might also have some degree of solubility in nonpolar solvents.
Scientific Research Applications
Urease Inhibition
This compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various health issues such as kidney stones and peptic ulcers. The thiourea hybrids, which include the compound , have shown potent inhibitory activity against jack bean urease (JBU), with IC50 values in the low micromolar range . This suggests its potential application in the treatment and prevention of diseases associated with urease activity.
Kinase Inhibition
The piperazine moiety, which is part of this compound’s structure, is frequently found in kinase inhibitors . Kinases are enzymes that play a crucial role in signaling pathways within cells, and their dysregulation is often associated with cancer. Therefore, compounds containing piperazine structures could be valuable in the development of new cancer therapies by inhibiting specific kinases.
Receptor Modulation
Piperazine derivatives are also known for their role in receptor modulation . They can act on various receptors in the nervous system, potentially leading to applications in neurological disorders. The compound’s ability to interact with receptors could be harnessed to develop treatments for conditions such as anxiety, depression, and schizophrenia.
Antiproliferative Activity
Indole derivatives, which share structural similarities with the compound , have shown promising antiproliferative effects . This indicates that the compound could be used in research focused on the development of new anticancer agents that prevent the proliferation of cancer cells.
Free Radical Scavenging
The compound has been associated with free radical scavenging properties . Free radicals are unstable atoms that can cause oxidative stress, leading to cell damage. By acting as a free radical scavenger, the compound could contribute to the development of antioxidant therapies that protect cells from oxidative damage.
Medicinal Chemistry
In medicinal chemistry, the compound’s structural features, particularly the piperazine ring, are advantageous for drug design . Its physicochemical properties and ease of synthesis make it a valuable scaffold for creating a variety of bioactive molecules with potential therapeutic applications.
Corrosion Inhibition
There is evidence that similar compounds can form protective oxide films on metal surfaces, suggesting a role in corrosion inhibition . This application could extend to industrial settings where the prevention of metal corrosion is critical.
Computational Chemistry
The compound’s structure makes it suitable for computational studies, including molecular docking and simulation . These studies can predict how the compound interacts with biological targets, aiding in the design of more effective drugs with fewer side effects.
Future Directions
The future directions for research on “N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide” could include further investigation of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its potential applications in various fields. Given the wide range of biological activities exhibited by piperazine derivatives , this compound could be of interest in the development of new pharmaceuticals or other biologically active compounds.
properties
IUPAC Name |
N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c1-14-3-6-16(7-4-14)19(25)22-20(26)24-11-9-23(10-12-24)18-13-17(21)8-5-15(18)2/h3-8,13H,9-12H2,1-2H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBKWMVSOQPOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2591901.png)

![3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-tert-butylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591908.png)



![3-(benzo[d]thiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2591916.png)
![4-(dimethylamino)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2591919.png)
![3-Methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidine](/img/structure/B2591920.png)
![[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B2591921.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2591923.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2591924.png)